Boc-D-Met-Gly-OH
Overview
Description
Boc-D-Met-Gly-OH, also known as tert-butoxycarbonyl-D-methionyl-glycine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-methionine, and glycine as the second amino acid in the sequence. The compound has the molecular formula C12H22N2O5S and a molecular weight of 306.38 g/mol .
Mechanism of Action
Target of Action
Boc-D-Met-Gly-OH is a complex compound used in proteomics research . .
Mode of Action
It’s worth noting that the compound is used in proteomics research , which suggests it may interact with proteins or peptides in some way.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may be involved in protein synthesis or modification pathways.
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at -20° c .
Result of Action
As a compound used in proteomics research , it may have effects on protein structures or functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Met-Gly-OH typically involves the coupling of Boc-D-methionine with glycine. The process begins with the protection of the amino group of D-methionine using the Boc group. This is achieved by reacting D-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-D-methionine is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process. The final product is purified using techniques such as crystallization, chromatography, or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Met-Gly-OH undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Removal of the Boc group yields D-methionyl-glycine.
Coupling: Formation of longer peptide chains depending on the amino acids or peptides used in the reaction
Scientific Research Applications
Boc-D-Met-Gly-OH has various applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Boc-D-methionine: Similar in structure but lacks the glycine residue.
Boc-Glycine: Contains the Boc-protected glycine but lacks the D-methionine residue.
Boc-D-Met-Gly-OMe: Similar structure but with a methyl ester group instead of a free carboxyl group
Uniqueness
Boc-D-Met-Gly-OH is unique due to its specific sequence of D-methionine and glycine, making it a valuable intermediate in the synthesis of peptides with this particular sequence. Its Boc-protected amino group allows for selective deprotection and further coupling reactions, providing versatility in peptide synthesis .
Properties
IUPAC Name |
2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKPTLWQVLOJAJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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